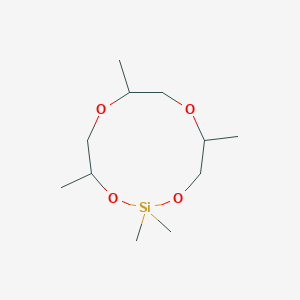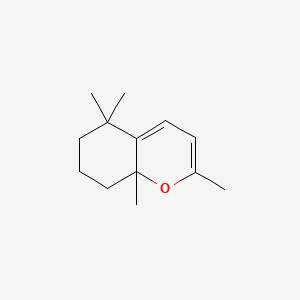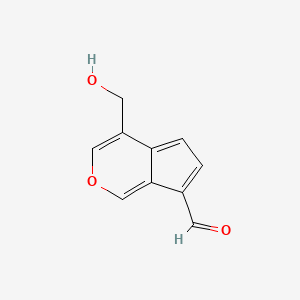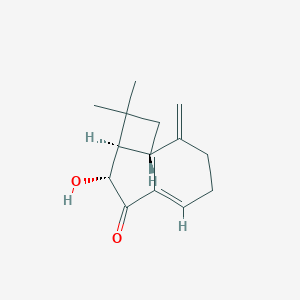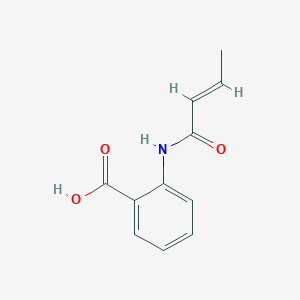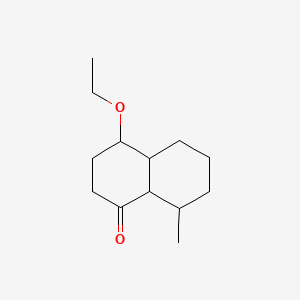
4-Ethoxy-8-methyloctahydro-1(2H)-naphthalenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Ethoxy-3,4,4a,5,6,7,8,8a-octahydro-8-methyl-1(2H)-naphthalenone is an organic compound that belongs to the class of naphthalenones. These compounds are characterized by their bicyclic structure, which includes a naphthalene ring system with various substituents. This particular compound features an ethoxy group and a methyl group, contributing to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethoxy-3,4,4a,5,6,7,8,8a-octahydro-8-methyl-1(2H)-naphthalenone typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Advanced techniques like flow chemistry and automated synthesis may be employed to enhance production efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
4-Ethoxy-3,4,4a,5,6,7,8,8a-octahydro-8-methyl-1(2H)-naphthalenone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The ethoxy and methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or acids, while reduction may produce alcohols or alkanes.
Applications De Recherche Scientifique
4-Ethoxy-3,4,4a,5,6,7,8,8a-octahydro-8-methyl-1(2H)-naphthalenone has various applications in scientific research, including:
Chemistry: Used as a precursor or intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 4-Ethoxy-3,4,4a,5,6,7,8,8a-octahydro-8-methyl-1(2H)-naphthalenone involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as enzyme inhibition or receptor modulation. Detailed studies are required to elucidate the exact mechanisms and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other naphthalenones with different substituents, such as:
- 4-Methoxy-3,4,4a,5,6,7,8,8a-octahydro-8-methyl-1(2H)-naphthalenone
- 4-Ethyl-3,4,4a,5,6,7,8,8a-octahydro-8-methyl-1(2H)-naphthalenone
Uniqueness
The unique combination of the ethoxy and methyl groups in 4-Ethoxy-3,4,4a,5,6,7,8,8a-octahydro-8-methyl-1(2H)-naphthalenone contributes to its distinct chemical and biological properties
Propriétés
Numéro CAS |
54965-51-4 |
|---|---|
Formule moléculaire |
C13H22O2 |
Poids moléculaire |
210.31 g/mol |
Nom IUPAC |
4-ethoxy-8-methyl-3,4,4a,5,6,7,8,8a-octahydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C13H22O2/c1-3-15-12-8-7-11(14)13-9(2)5-4-6-10(12)13/h9-10,12-13H,3-8H2,1-2H3 |
Clé InChI |
NKDMBSLBBOPVHR-UHFFFAOYSA-N |
SMILES canonique |
CCOC1CCC(=O)C2C1CCCC2C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


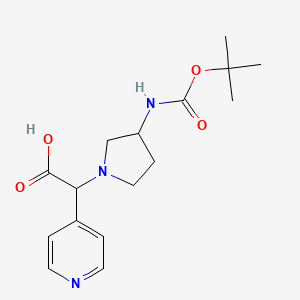
![1-[(3,4-Dihydroxyphenyl)methyl]pyrrolidine-2,5-dione](/img/structure/B13794661.png)
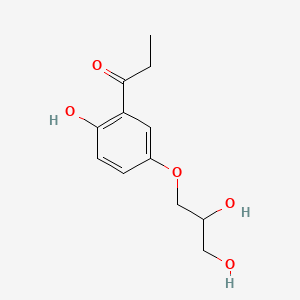
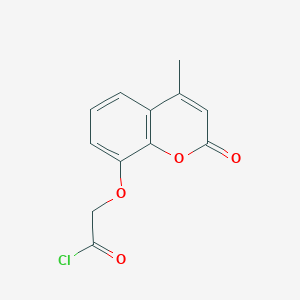
![2,6-Anthracenedisulfonic acid, 9,10-dihydro-1,5-dihydroxy-9,10-dioxo-4,8-bis[(sulfomethyl)amino]-, tetrasodium salt](/img/structure/B13794683.png)
